N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity
Description
N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a process-related impurity of tofacitinib, a Janus kinase (JAK) inhibitor used in autoimmune diseases like rheumatoid arthritis. This impurity arises during the synthesis of tofacitinib, particularly during the hydrogenation step to remove the benzyl protecting group from the piperidine ring (). Its stereochemical configuration (3R,4S) distinguishes it from the desired (3R,4R)-configured intermediate in tofacitinib’s synthesis (). The impurity’s molecular formula is C₁₃H₁₉N₅ (MW: 245.32 g/mol), and it is structurally characterized by a pyrrolo[2,3-d]pyrimidine core linked to a methyl-substituted piperidine ring ().
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11-/m0/s1 |
InChI Key |
XRIARWQZLGCQDM-ONGXEEELSA-N |
Isomeric SMILES |
C[C@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3 |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Two-Stage Hydrogenation and Debenzylation Method
One established method involves:
- Stage 1: Reaction of methyl(1-phenylmethyl-4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine with hydrogen chloride in an ethanol-water mixture.
- Stage 2: Catalytic hydrogenation using 20% palladium hydroxide on carbon in ethanol-water under hydrogen atmosphere (50 psi) at room temperature for 48 hours.
Procedure Summary:
- Dissolve the benzylated intermediate in ethanol.
- Add 2 N hydrochloric acid and degas with nitrogen.
- Add palladium hydroxide on carbon catalyst.
- Stir under hydrogen atmosphere at room temperature for 2 days.
- Filter the catalyst and concentrate the mixture.
- Purify by flash chromatography using silica gel with 5% methanol in dichloromethane.
Yield: Approximately 90% of the target compound is obtained after purification.
Preparation via Ester Intermediate and Alkaline Hydrolysis (Chinese Patent CN111471045A)
This method involves two main steps:
Step A: Formation of Methyl Ester Intermediate
- Dissolve N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride in an organic solvent (tetrahydrofuran, acetonitrile, or dichloromethane).
- Add an acid-binding agent (triethylamine, diisopropylethylamine, or diethylamine) in 3-7 equivalents.
- Cool to 0-5 °C and add methyl 3-chloro-3-oxopropanoate dropwise (1.2-2.0 equivalents).
- Allow the reaction to warm to 20-30 °C and react.
- Quench with water, adjust pH to 5-6 with dilute hydrochloric acid.
- Extract, wash organic phase with saturated sodium bicarbonate and brine.
- Dry over anhydrous sodium sulfate, filter, concentrate, and purify by flash chromatography.
Step B: Alkaline Hydrolysis to Target Compound
- Dissolve methyl ester intermediate in a second organic solvent (methanol, ethanol, dichloromethane, tetrahydrofuran, or acetonitrile).
- Cool to 0-5 °C and add alkaline reagent (0.2-1 M sodium hydroxide, lithium hydroxide, or potassium hydroxide aqueous solution) in 10-20 fold mass excess.
- Maintain reaction at 0-10 °C, then adjust pH to 3-7.
- Concentrate and purify by lyophilization, slurry with ethanol and acetonitrile, filtration, and drying.
This method emphasizes controlled temperature, stoichiometry, and purification to yield the desired impurity with high purity and yield.
Improved Process via Benzylated Intermediates and Chiral Resolution (WO2014195978A2 and US20160122354A1)
This process involves:
- Step a: Reacting l-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in presence of a base to form N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
- Step b: Debenzylation using a suitable debenzylating agent to yield N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
- Step c: Treatment with a chiral acid to obtain the chiral N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
- Step d: Reaction with 2-cyanoacetyl derivatives in presence of base to yield the final compound.
This route highlights the importance of chiral resolution and stepwise functionalization to ensure stereochemical integrity and high purity of the impurity compound.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Solvents | Yield (%) | Purification Techniques | Notes |
|---|---|---|---|---|---|
| Hydrogenation & Debenzylation | HCl, Pd(OH)2/C, H2 (50 psi), ethanol/water | Ethanol, water | ~90 | Flash chromatography (silica gel) | Two-stage process, room temperature, 48 h |
| Ester Intermediate & Hydrolysis | Methyl 3-chloro-3-oxopropanoate, triethylamine, NaOH | THF, MeCN, DCM, MeOH, EtOH | High | Flash chromatography, lyophilization | Controlled temp, acid/base quenching |
| Benzylated Intermediate Route | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, base, chiral acid | Various organic solvents | Not specified | Chromatography, chiral resolution | Emphasizes stereochemistry and chiral purity |
Research Findings and Notes
- The hydrogenation method provides a straightforward approach with high yield but requires extended reaction time and careful catalyst handling.
- The ester intermediate method allows for fine control over reaction parameters and is adaptable to scale-up, with purification steps ensuring removal of side products and residual reagents.
- Chiral resolution and use of benzyl-protected intermediates are critical for obtaining the correct stereoisomer, which is essential given the biological activity and regulatory requirements for Tofacitinib and its impurities.
- Solvent choice and temperature control are crucial for optimizing reaction efficiency and product purity.
- Acid-base workups and chromatographic purifications are standard to isolate the target impurity in high purity suitable for analytical standards or further study.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This reaction forms the core of Tofacitinib Impurity's synthesis. Key steps include:
-
Reaction with methyl 3-chloro-3-oxopropanoate :
-
Conditions : Methanol solvent, room temperature, 6-hour reaction time.
-
Mechanism : Nucleophilic attack by the piperidine nitrogen on the chloro-oxopropanoate electrophile.
-
Yield : ~71% after purification.
-
| Reaction Component | Role | Conditions |
|---|---|---|
| Methyl 3-chloro-3-oxopropanoate | Electrophile | Methanol, 25°C, 6 h |
| Tofacitinib Impurity precursor | Nucleophile | Base catalysis (NaOH) |
Hydrolysis Reactions
Hydrolysis plays a role in both synthesis and degradation pathways:
-
Alkaline hydrolysis of tosyl-protected intermediates :
Coupling Reactions
The impurity participates in coupling reactions to form Tofacitinib derivatives:
-
HATU-mediated amide bond formation :
Redox Reactions
Oxidation and reduction steps are critical for functional group interconversion:
-
Epoxidation and ring-opening :
Degradation Pathways
Stability studies reveal susceptibility to:
-
Acid-catalyzed hydrolysis :
-
Conditions : 0.1N HCl, 40°C for 24 hours.
-
Outcome : Cleavage of the methyl-piperidine bond, forming pyrrolopyrimidine fragments.
-
-
Oxidative degradation :
-
Reagents : m-chloroperbenzoic acid (mCPBA).
-
Products : N-oxide derivatives detected via LC-MS.
-
Comparative Reaction Table
Synthetic Challenges
Scientific Research Applications
N-METHYL-N-(REL-(3R,4S)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-METHYL-N-(REL-(3R,4S)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The impurity’s key differentiating feature is its stereochemistry at the piperidine ring. Below is a comparative analysis with structurally related compounds:
Analytical and Regulatory Considerations
- Chromatographic Separation: The (3R,4S) impurity is challenging to resolve from the (3R,4R) intermediate due to nearly identical physicochemical properties. Advanced chiral HPLC or SFC methods are required ().
- For example, the (3R,4R)-configured tofacitinib has IC₅₀ values in the nanomolar range for JAK inhibition, whereas the (3R,4S) isomer’s potency is likely reduced (inferred from ).
- Regulatory Limits: ICH guidelines recommend impurity levels ≤ 0.15% for unidentified toxic impurities. The (3R,4S) impurity is typically controlled at ≤ 0.10% in tofacitinib API batches ().
Case Study: Comparison with Piperazine Analogues
Compounds like 5-tert-butyl-N-{2-[(3R)-3-isopropylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-3-amine (, CAS 2351882-11-4) replace the piperidine ring with a piperazine moiety. These analogues often show altered pharmacokinetics due to increased polarity but may suffer from reduced blood-brain barrier penetration.
Biological Activity
N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, commonly referred to as Tofacitinib impurity, is a compound associated with the pharmaceutical agent Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations.
- Molecular Formula : C13H19N5
- Molecular Weight : 245.32 g/mol
- CAS Number : 1260614-73-0
- Purity : Typically >95% as determined by HPLC methods .
Tofacitinib and its impurities, including this specific compound, primarily exert their biological effects through the inhibition of JAK1, JAK2, and JAK3 kinases. This inhibition leads to a decrease in the release of inflammatory cytokines, ultimately reducing lymphocyte activation and proliferation. The biological implications of this activity are significant in the context of treating inflammatory diseases .
Genotoxicity Studies
Research has indicated that Tofacitinib impurity may possess genotoxic properties. It has been noted that while Tofacitinib itself showed negative results in several genotoxicity assays, the impurity exhibited a statistically significant increase in chromosome aberrations in cultured human lymphocytes under certain conditions . This raises concerns regarding its potential safety profile.
HPLC Methodology
A reverse phase high-performance liquid chromatography (RP-HPLC) method has been developed for quantifying Tofacitinib and its related impurities, including N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The method demonstrated:
- Specificity : Clear separation from other impurities.
- Sensitivity : Detection limits established at 0.1% concentration.
- Linearity : Correlation coefficients for purity determination were not less than 0.99 across various concentrations .
Stability Studies
Stability studies conducted on Tofacitinib formulations indicated that the concentration of this impurity can increase over time under accelerated stability conditions (40°C/75% RH). The presence of this impurity has been linked to potential safety risks due to its genotoxic nature .
| Sample Type | Initial Concentration | Concentration at 48 Hours |
|---|---|---|
| Tofacitinib Citrate | 0.19% | 0.23% |
| Dihydro Impurity | 0.10% | 0.11% |
| Benzyl Impurity | 0.16% | 0.17% |
Toxicological Assessments
In toxicological evaluations, Tofacitinib impurity has been scrutinized alongside its parent compound for potential adverse effects on various organ systems. While Tofacitinib showed no significant adverse effects on cardiovascular or gastrointestinal systems during safety pharmacology studies, the impurities' effects remain less understood and warrant further investigation .
Q & A
Basic Research Questions
Q. What is the structural characterization of this impurity, and how can its stereochemistry be confirmed experimentally?
- Answer : The compound’s structure includes a pyrrolo[2,3-d]pyrimidine core linked to a methylpiperidine moiety. Stereochemical confirmation of the (3R,4S) configuration requires chiral HPLC or X-ray crystallography. For example, single-crystal X-ray diffraction (as in ) can resolve absolute configuration, while NMR studies (e.g., NOESY) can infer spatial arrangements .
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (80:20) to separate enantiomers.
- X-ray Crystallography : Crystallize the compound and compare bond angles/geometry with known standards (e.g., Tofacitinib citrate structure in ).
Q. What synthetic routes are reported for preparing this impurity?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. describes a multi-step synthesis starting from (3R,4S)-4-methylpiperidine derivatives, involving cyanacetylation and purification via flash chromatography. Key intermediates include tert-butyl carbamate-protected precursors .
- Methodology :
- Step 1 : React (3R,4S)-4-methylpiperidine with methylamine under basic conditions.
- Step 2 : Couple with 4-chloropyrrolo[2,3-d]pyrimidine using Buchwald-Hartwig amination.
- Step 3 : Purify via silica gel chromatography (DCM:MeOH gradient) .
Q. Which analytical techniques are recommended for purity assessment?
- Answer : LC-MS, NMR, and elemental analysis are critical. specifies LC-MS (ESI+) for molecular ion detection (e.g., m/z 245.32 [M+H]+) and 1H/13C NMR for functional group validation. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
- Methodology :
- LC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution).
- 1H NMR : Record in DMSO-d6; key signals include δ 8.35 (pyrrolo H), 3.20 (piperidine CH2) .
Advanced Research Questions
Q. How do (3R,4S) and (3R,4R) isomers differ in stability under accelerated storage conditions?
- Answer : The (3R,4S) isomer shows lower thermal stability compared to (3R,4R) due to steric strain in the piperidine ring. and recommend storage at 2–8°C in dark, dry conditions to prevent racemization or degradation. Degradation products may include oxidized pyrrolo derivatives .
- Methodology :
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
- Kinetic Analysis : Calculate activation energy (Ea) using Arrhenius plots .
Q. What mechanistic insights explain the impurity’s formation during Tofacitinib synthesis?
- Answer : The impurity arises from incomplete coupling or stereochemical inversion during piperidine functionalization. highlights Michael addition side reactions involving acrylonitrile intermediates, while notes competing alkylation pathways .
- Methodology :
- Reaction Monitoring : Use in-situ IR to track nitrile group consumption.
- DFT Calculations : Model transition states to predict stereochemical outcomes .
Q. How does this impurity interact with biological targets compared to Tofacitinib?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
